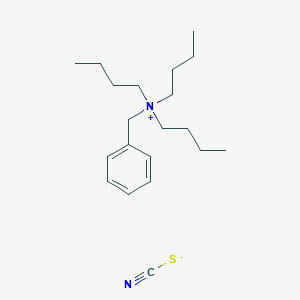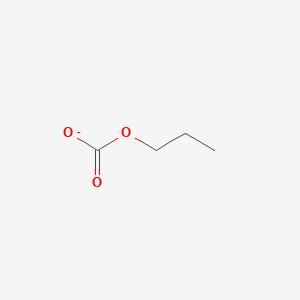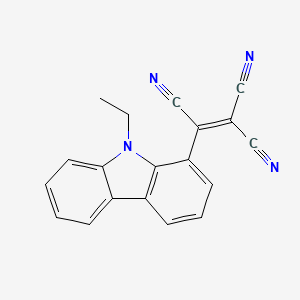
4,6-Bis(phenylcarbamoyl)benzene-1,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Bis(phenylcarbamoyl)benzene-1,3-dicarboxylic acid is a chemical compound with the molecular formula C22H16N2O6 and a molecular weight of 404.37 g/mol . This compound is known for its unique structure, which includes two phenylcarbamoyl groups attached to a benzene ring with two carboxylic acid groups at the 1 and 3 positions . It is also referred to as pyromellitodianilic acid or pyromellitic-dianilid-acid .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(phenylcarbamoyl)benzene-1,3-dicarboxylic acid typically involves the reaction of pyromellitic dianhydride with aniline under specific conditions . The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimization for yield and purity.
化学反応の分析
Types of Reactions
4,6-Bis(phenylcarbamoyl)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The phenylcarbamoyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound can yield pyromellitic acid and aniline derivatives .
科学的研究の応用
4,6-Bis(phenylcarbamoyl)benzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 4,6-Bis(phenylcarbamoyl)benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The phenylcarbamoyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity . The exact pathways and targets are still under investigation.
類似化合物との比較
Similar Compounds
Phthalic Acid (1,2-Benzenedicarboxylic Acid): Similar in having two carboxylic acid groups attached to a benzene ring.
Isophthalic Acid (1,3-Benzenedicarboxylic Acid): Shares the 1,3-dicarboxylic acid structure but lacks the phenylcarbamoyl groups.
Terephthalic Acid (1,4-Benzenedicarboxylic Acid): Another dicarboxylic acid derivative of benzene.
Uniqueness
4,6-Bis(phenylcarbamoyl)benzene-1,3-dicarboxylic acid is unique due to the presence of phenylcarbamoyl groups, which impart distinct chemical and physical properties compared to other benzenedicarboxylic acids .
特性
CAS番号 |
60684-14-2 |
|---|---|
分子式 |
C22H16N2O6 |
分子量 |
404.4 g/mol |
IUPAC名 |
4,6-bis(phenylcarbamoyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C22H16N2O6/c25-19(23-13-7-3-1-4-8-13)15-11-16(18(22(29)30)12-17(15)21(27)28)20(26)24-14-9-5-2-6-10-14/h1-12H,(H,23,25)(H,24,26)(H,27,28)(H,29,30) |
InChIキー |
FBXWMAJKPRRAOE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2C(=O)O)C(=O)O)C(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


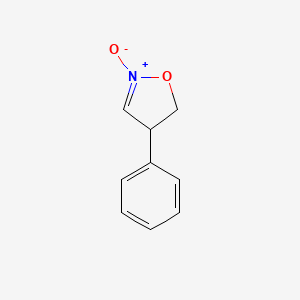
![1,1'-[(Dinitromethylene)disulfanediyl]dibenzene](/img/structure/B14618835.png)

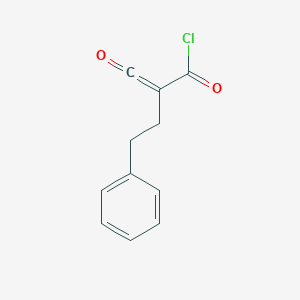
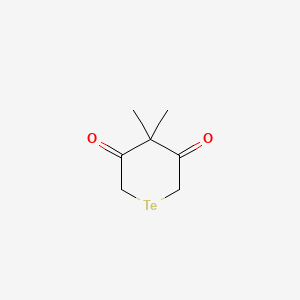
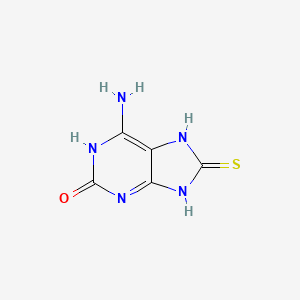
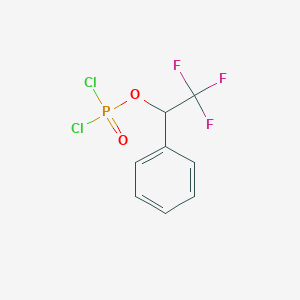
![2,2'-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene](/img/structure/B14618870.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl-](/img/structure/B14618879.png)

